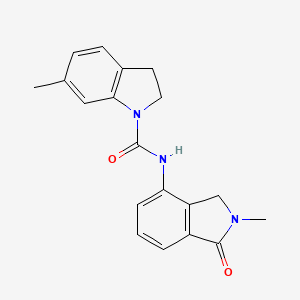
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine, also known as PD173074, is a small molecule inhibitor that is commonly used in scientific research. This compound has been shown to have a variety of effects on cellular processes, including the inhibition of cell growth and the induction of apoptosis.
作用機序
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine works by inhibiting the activity of the fibroblast growth factor receptor (FGFR), which is a protein that is involved in the regulation of cell growth and differentiation. By inhibiting FGFR activity, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine is able to prevent the growth and proliferation of cancer cells. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed. This further contributes to the anti-cancer effects of 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine.
Biochemical and Physiological Effects:
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has a variety of biochemical and physiological effects on cells. In addition to inhibiting FGFR activity and angiogenesis, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to induce cell cycle arrest in cancer cells. This means that the cells are prevented from dividing and proliferating, which is one of the hallmarks of cancer. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to increase the expression of certain genes that are involved in the regulation of cell death.
実験室実験の利点と制限
One of the main advantages of using 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine in lab experiments is that it is a highly specific inhibitor of FGFR activity. This means that it can be used to study the effects of FGFR inhibition on cellular processes without affecting other signaling pathways. However, one limitation of using 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine is that it can be toxic to cells at high concentrations. Therefore, it is important to use the appropriate concentration of 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine in experiments to ensure accurate results.
将来の方向性
There are many potential future directions for research involving 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine. One area of interest is the development of new cancer therapies based on the inhibition of FGFR activity. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine could be used to study the role of FGFR in other cellular processes, such as development and wound healing. Finally, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine could be used in combination with other drugs to enhance its anti-cancer effects and reduce toxicity.
合成法
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine is a synthetic compound that can be synthesized using a variety of methods. One common method involves the reaction of 2,4-dimethoxyphenylacetonitrile with 2-aminobutylamine in the presence of a palladium catalyst. This reaction results in the formation of the intermediate 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine, which can then be purified and used in further research.
科学的研究の応用
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been extensively studied in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In addition, 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of the cell. This makes 6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine a promising candidate for the development of new cancer therapies.
特性
IUPAC Name |
6-N-(2-aminobutyl)-4-N-(2,4-dimethoxyphenyl)pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-4-11(17)9-18-15-8-16(20-10-19-15)21-13-6-5-12(22-2)7-14(13)23-3/h5-8,10-11H,4,9,17H2,1-3H3,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLODGHMPWANNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CNC1=CC(=NC=N1)NC2=C(C=C(C=C2)OC)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-[(3-chloro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7429744.png)
![N-cyclopropyl-N-[4-[[1-(3-nitrophenyl)-2-oxopyrrolidin-3-yl]amino]phenyl]acetamide](/img/structure/B7429747.png)
![N-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-7-amine](/img/structure/B7429772.png)
![1-[(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)methyl]-3-[3-(dimethylamino)pyridin-2-yl]urea](/img/structure/B7429773.png)
![4-[[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B7429775.png)
![Ethyl 4-[(3-pyridin-3-ylpyrrolidine-1-carbonyl)amino]cyclohexane-1-carboxylate](/img/structure/B7429778.png)
![5-N-[(6-methoxy-1,3-benzothiazol-2-yl)methyl]-3-N,3-N-dimethyl-1H-1,2,4-triazole-3,5-diamine](/img/structure/B7429782.png)
![N-[4-(1-aminoethyl)phenyl]-5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7429789.png)
![1-phenyl-6-[[(3R)-piperidin-3-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7429794.png)
![2-[3-(2-amino-2-oxoethyl)-3-hydroxypiperidin-1-yl]-N-(methylcarbamoyl)propanamide](/img/structure/B7429806.png)
![Ethyl 2-[(5-cyclopropyl-2-fluorophenyl)methylcarbamoylamino]-3-methylimidazole-4-carboxylate](/img/structure/B7429813.png)
![1-N-methyl-1-N-(3-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)cyclobutane-1,3-diamine](/img/structure/B7429831.png)
![N-[3-(aminomethyl)cyclopentyl]-2-methyl-8-nitroquinolin-4-amine](/img/structure/B7429839.png)
